molecular formula C17H22N2O4 B13007008 tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13007008
M. Wt: 318.4 g/mol
InChI Key: YUJSJDQAAGJQOG-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirooxindole derivative characterized by a pyrrolidine ring fused to an indoline moiety. The compound features a methoxy group at the 6-position of the indoline ring and a tert-butyl carbamate group on the pyrrolidine nitrogen. Spirooxindoles are pivotal in medicinal chemistry due to their structural resemblance to natural alkaloids and their ability to modulate biological targets, including kinases and GPCRs .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-6-5-11(22-4)9-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20)

InChI Key

YUJSJDQAAGJQOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)OC)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxyindoline Precursor

  • Starting materials: 6-methoxyaniline derivatives or 6-methoxy-substituted isatins.
  • Method: Reduction of 6-methoxyisatin to 6-methoxyindoline under mild reducing conditions (e.g., catalytic hydrogenation or metal hydrides).
  • Notes: The methoxy group is stable under these conditions and directs regioselectivity in subsequent steps.

Formation of the Pyrrolidine Ring and Spirocyclization

  • Key reaction: -sigmatropic rearrangement or cycloaddition reactions involving 3-diazoindolin-2-one derivatives and pyrrolidine precursors.
  • Example: The reaction of 3-diazoindolin-2-one with an amine such as arecoline under mild conditions leads to the formation of the spiro-pyrrolidine ring via ammonium ylide intermediates with high functional group tolerance and yields (up to 90%+).
  • Catalysts: Transition metal catalysts (e.g., Rhodium(II) complexes) or organocatalysts may be employed to enhance selectivity and yield.
  • Conditions: Mild temperatures (room temperature to 50 °C), inert atmosphere, and solvents like dichloromethane or tetrahydrofuran.

Introduction of the tert-Butyl Ester Protecting Group

  • Method: Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Purpose: Enhances stability and solubility, facilitates purification, and prevents unwanted side reactions during oxidation and other transformations.

Oxidation to Form the 2-Oxo Group

  • Reagents: Mild oxidizing agents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) are used to oxidize the indoline nitrogen-adjacent carbon to the ketone.
  • Control: Reaction conditions are optimized to avoid overoxidation or degradation of the spirocyclic structure.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Reduction Catalytic hydrogenation or NaBH4 6-Methoxyindoline
2 Spirocyclization 3-diazoindolin-2-one + amine, Rh(II) catalyst, DCM, RT Spiro[indoline-pyrrolidine] core
3 Boc Protection Boc2O, Et3N, DCM tert-Butyl carbamate on pyrrolidine N
4 Oxidation Dess–Martin periodinane, DCM 2-Oxo group formation

Research Findings and Yield Data

  • The-rearrangement approach for spirocyclization yields the spirooxindole with high regio- and stereoselectivity , often exceeding 85-95% yield.
  • Boc protection is typically quantitative (>95%) under mild conditions.
  • Oxidation steps are optimized to maintain >90% yield without compromising the spirocyclic integrity.
  • The overall multi-step synthesis achieves overall yields in the range of 60-75% , depending on purification and scale.

Comparative Data Table of Related Spirooxindole Syntheses

Compound Key Synthetic Step Yield (%) Notes
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate -Rearrangement + Boc protection + oxidation 60-75 (overall) High regioselectivity, mild conditions
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (no methoxy) Similar rearrangement without methoxy substituent 70-80 Slightly higher yield due to less steric hindrance
tert-Butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Spirocyclization with brominated indoline 65-70 Bromine substituent affects reactivity

Notes on Optimization and Scale-Up

  • Solvent choice is critical; dichloromethane and tetrahydrofuran are preferred for spirocyclization and oxidation steps.
  • Temperature control ensures minimal side reactions.
  • Purification typically involves column chromatography or recrystallization; Boc protection aids in purification by increasing compound stability.
  • Industrial scale-up would require continuous flow reactors for the diazo compound handling and spirocyclization to improve safety and reproducibility.

Chemical Reactions Analysis

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic center, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies due to its ability to modulate the activity of specific biological receptors. This modulation can lead to potential therapeutic effects in treating conditions such as:

  • Cancer : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with cancer cell receptors, thereby affecting signaling pathways critical for cell proliferation.
  • Neurological Disorders : The ability of this compound to cross the blood-brain barrier may enable it to interact with neurotransmitter receptors, offering potential treatment avenues for neurodegenerative diseases.

Synthetic Organic Chemistry

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

  • Formation of Derivatives : The functional groups present facilitate the formation of derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its efficacy in inhibiting the proliferation of human cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through specific receptor interactions.

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective effects revealed that this compound could reduce oxidative stress in neuronal cells. It was found to enhance the expression of neuroprotective genes and decrease markers of inflammation, suggesting its potential utility in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors and enzymes in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in substituent type, position, and ring systems:

Compound Substituents Spiro System Key Properties Reference
tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 6-amino on indoline Pyrrolidine-indoline Enhanced hydrophilicity; potential for hydrogen bonding
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 6-chloro on indoline; piperidine instead of pyrrolidine Piperidine-indoline Larger ring size may alter conformational stability
tert-Butyl 4'-(4-methoxyphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4e) 4-methoxyphenyl on pyrrolidine; methyl group on pyrrolidine nitrogen Pyrrolidine-indoline Steric hindrance from methyl group; 79% yield, 10:1 dr in synthesis
Diethyl-2-oxo-1′-phenyl-4′-(thiophen-2-yl)spiro(indoline-3,3′-pyrrolidine)-2′,5′-dicarboxylate (3p) Thiophene and phenyl substituents; ester groups on pyrrolidine Pyrrolidine-indoline Electron-withdrawing esters; 52% yield, 3:1 dr

Physicochemical and Spectral Properties

  • NMR Shifts: Methoxy groups (e.g., in 4e) produce distinct signals at δ ~3.65 ppm in $^1$H NMR, while tert-butyl carbamates resonate at δ ~1.63 ppm . Amino-substituted analogs (e.g., 6-amino) exhibit downfield shifts for NH$_2$ groups, detectable in $^1$H NMR .
  • Mass Spectrometry:
    • HRMS data for 4e confirmed the molecular ion [M+H]$^+$ at m/z 409.2049, aligning with its formula C${24}$H${29}$N$2$O$4$ .

Biological Activity

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines features of indoline and pyrrolidine. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 205383-87-5

The compound contains a tert-butyl group, a methoxy group, and a carboxylate moiety, which enhance its chemical reactivity and biological interactions.

Biological Activity

The biological activity of this compound is linked to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its potential as a modulator in drug interactions.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through modulation of signaling pathways involved in neuronal survival and function. However, detailed studies are required to elucidate these effects fully.
  • Antioxidant Activity : The spirocyclic structure may contribute to antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases .
  • Cellular Interaction : The compound's ability to cross biological membranes and penetrate the blood-brain barrier suggests it could interact with central nervous system targets, making it a candidate for further neurological studies.

Research Findings

Recent research has explored various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Enzyme InhibitionInhibits CYP2D6 enzyme
NeuroprotectivePotential modulation of neuronal survival pathways
AntioxidantReduces oxidative stress
Membrane PermeabilityHigh gastrointestinal absorption

Case Studies

  • CYP2D6 Inhibition Study : A study assessing the pharmacological profile of this compound indicated significant inhibition of CYP2D6 activity in vitro. This finding suggests potential implications for drug-drug interactions in clinical settings where this enzyme is involved in the metabolism of therapeutic agents.
  • Neuroprotection Assessment : In an animal model for neurodegeneration, administration of the compound demonstrated reduced neuronal loss and improved behavioral outcomes compared to control groups. Further molecular studies are needed to clarify the underlying mechanisms involved.

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